3-(3,5-Difluorophenyl)benzaldehyde

Physicochemical Properties Lipophilicity Quantitative Structure-Property Relationship (QSPR)

Select 3‑(3,5‑Difluorophenyl)benzaldehyde for established Suzuki‑Miyaura cross‑coupling in CK1 inhibitor development. The meta‑aldehyde placement provides quantifiably distinct LogP (3.48) and BCF (243.46) vs. 4‑isomer (3.37/228.55), enabling precise ADME tuning without pharmacophore alteration. This difluorobiphenyl building block streamlines route‑scouting and waste management planning. Available ≥98% purity for immediate R&D procurement.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 656306-74-0
Cat. No. B1313709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)benzaldehyde
CAS656306-74-0
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O
InChIInChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H
InChIKeyDCCUWDBZWCZMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Difluorophenyl)benzaldehyde (CAS 656306-74-0): Quantitative Procurement Differentiation Guide for the meta-Biphenyl Fluorinated Aldehyde


3‑(3,5‑Difluorophenyl)benzaldehyde (CAS 656306‑74‑0), also known as 3′,5′‑difluoro‑[1,1′‑biphenyl]‑3‑carbaldehyde, is a biaryl fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a monoisotopic mass of 218.054 Da . The compound belongs to the difluorobiphenyl‑carbaldehyde class and is characterized by a meta‑substituted aldehyde group on the biphenyl core, with the 3,5‑difluorophenyl ring providing both electron‑withdrawing character and a specific spatial arrangement that influences downstream reactivity and intermolecular interactions [1]. It is commercially available as a research‑grade intermediate with certified purity typically ≥98% .

3-(3,5-Difluorophenyl)benzaldehyde (CAS 656306-74-0): Why Generic Biaryl Aldehyde Substitution is Not Feasible


Simple substitution of 3‑(3,5‑difluorophenyl)benzaldehyde with a seemingly analogous fluorinated benzaldehyde (e.g., the 4‑positional isomer, a simple fluorobenzaldehyde, or a 2,3‑dichloro analog) is not a chemically or biologically neutral exchange. The meta‑aldehyde placement on the biphenyl framework directly alters the compound's lipophilicity (measured as LogP), hydrogen‑bonding capacity, and steric profile, which in turn governs its suitability for specific synthetic transformations—particularly Suzuki–Miyaura cross‑coupling in the synthesis of casein kinase 1 (CK1) inhibitors [1]. Furthermore, the 3,5‑difluorophenyl motif confers distinct physicochemical and electronic properties that impact molecular recognition and binding affinity in downstream drug candidates compared to other halogen or positional isomers .

3-(3,5-Difluorophenyl)benzaldehyde (CAS 656306-74-0): Quantitative Evidence of Differentiation from Closest Analogs


Lipophilicity Differentiation: LogP Comparison Against 4‑Positional Isomer

Predicted octanol‑water partition coefficient (ACD/LogP) demonstrates that 3‑(3,5‑difluorophenyl)benzaldehyde is more lipophilic than its direct 4‑positional isomer, 4‑(3,5‑difluorophenyl)benzaldehyde (CAS 221018‑03‑7). This difference in LogP affects membrane permeability and solubility profiles, which are critical parameters in both assay development and subsequent medicinal chemistry optimization .

Physicochemical Properties Lipophilicity Quantitative Structure-Property Relationship (QSPR)

Predicted Boiling Point and Vapor Pressure Differential for Purification Planning

The predicted boiling point of 3‑(3,5‑difluorophenyl)benzaldehyde is 327.5 °C at 760 mmHg, which is approximately 4.7 °C higher than that of the 4‑positional isomer (322.8 °C) . Additionally, the enthalpy of vaporization is marginally higher (57.0 kJ/mol vs. 56.5 kJ/mol). These small but verifiable differences can influence distillation or sublimation protocols during large‑scale purification.

Physicochemical Characterization Thermodynamics Purification

Synthetic Utility: Meta‑Aldehyde as a Critical Intermediate for Casein Kinase 1 (CK1) Inhibitors

3‑(3,5‑Difluorophenyl)benzaldehyde is explicitly utilized as an intermediate in the synthesis of casein kinase 1 (CK1) inhibitors [1]. CK1 isoforms are validated targets in oncology and circadian rhythm disorders. This specific compound provides the requisite biaryl core and reactive aldehyde handle for constructing the inhibitor scaffold. In contrast, simple fluorobenzaldehydes (e.g., 3,5‑difluorobenzaldehyde, CAS 32085‑88‑4) lack the extended aromatic system and cannot be substituted without altering the entire synthetic route and final inhibitor topology.

Medicinal Chemistry Kinase Inhibition Synthetic Methodology

Physicochemical Predictions: AC50/BCF and Environmental Partitioning Relative to 4‑Positional Isomer

Predicted bioconcentration factor (BCF) and soil adsorption coefficient (Koc) differ between the 3‑ and 4‑positional isomers. The target compound exhibits a predicted BCF (pH 5.5) of 243.46 and Koc of 1777.51, compared with BCF 228.55 and Koc 1698.88 for the 4‑isomer . These differences, while moderate, are relevant for environmental fate assessment and waste‑handling considerations in industrial or large‑scale research settings.

Environmental Chemistry Bioaccumulation Safety Assessment

Commercial Purity Specifications and Availability Relative to 2,3‑Dichloro Analog

Commercial vendors list 3‑(3,5‑difluorophenyl)benzaldehyde with a standard minimum purity of 98% (NLT 98%) . In contrast, the 2,3‑dichlorophenyl analog (CAS also sometimes mis‑associated with this registry number) is less frequently stocked at research‑grade purity. A purity specification of ≥98% ensures that the compound is suitable for demanding synthetic applications without additional purification, reducing overall cost and time.

Supply Chain Quality Control Sourcing

Note on High‑Strength Differential Evidence: Limited Direct Comparative Bioactivity Data

The user should be aware that publicly available, peer‑reviewed head‑to‑head comparative data for the bioactivity of 3‑(3,5‑difluorophenyl)benzaldehyde versus its closest analogs is currently limited. While the compound is cited as an intermediate for CK1 inhibitors, direct quantitative potency comparisons (e.g., IC₅₀ values) against positional isomers or other halogen‑substituted biaryl aldehydes are not present in the primary literature. This evidence guide therefore relies on verifiable physicochemical and synthetic‑utility differentiation to inform procurement decisions.

Data Transparency Procurement Decision

3-(3,5-Difluorophenyl)benzaldehyde (CAS 656306-74-0): Best‑Fit Application Scenarios Based on Evidence‑Based Differentiation


Medicinal Chemistry: Synthesis of Casein Kinase 1 (CK1) Inhibitor Candidates

This compound is a documented intermediate for the construction of CK1 inhibitors via Suzuki–Miyaura cross‑coupling . Programs targeting CK1δ or CK1ε for oncology or circadian rhythm modulation will directly benefit from this building block's established synthetic precedent, reducing time spent on route‑scouting. The meta‑aldehyde geometry is essential for the final inhibitor architecture.

Structure–Activity Relationship (SAR) Studies of Biaryl Aldehyde Series

When exploring the effect of lipophilicity on permeability or potency in a biaryl aldehyde series, this compound offers a quantifiably distinct LogP (3.48) compared to its 4‑positional isomer (3.37) . This 0.11 LogP unit difference can be used to fine‑tune ADME properties without altering the core pharmacophore.

Process Chemistry and Large‑Scale Purification Development

The predicted boiling point of 327.5 °C and enthalpy of vaporization of 57.0 kJ/mol provide a distinct thermodynamic signature compared to the 4‑isomer. Process chemists can leverage these data for designing distillation protocols or selecting appropriate temperature and pressure conditions for isolation.

Environmental Fate Assessment and Regulatory Dossier Preparation

For industrial‑scale procurement where environmental impact assessments are required, the predicted BCF (243.46) and Koc (1777.51) offer a quantitative baseline that differentiates this compound from its 4‑isomer (BCF 228.55; Koc 1698.88) . These values support more accurate exposure modeling and waste management planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.